9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride

Overview

Description

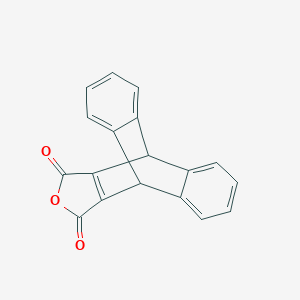

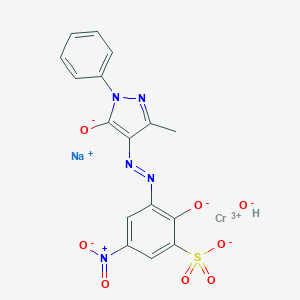

9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride (DEAD) is a chemical compound that is widely used in scientific research. It is a polycyclic aromatic hydrocarbon with two anhydride groups, which makes it a versatile reagent for organic synthesis. DEAD has been extensively studied for its unique properties and applications in various fields of research.

Mechanism Of Action

The mechanism of action of 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride is based on its ability to act as a dehydrating agent. The anhydride groups in 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride react with nucleophiles, such as alcohols and amines, to form cyclic anhydrides and lactones. The reaction proceeds through an intermediate species that involves the formation of a tetrahedral intermediate.

Biochemical And Physiological Effects

9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride has no known biochemical or physiological effects. It is a synthetic compound that is used exclusively in laboratory experiments. There is no evidence to suggest that it has any toxic or harmful effects on living organisms.

Advantages And Limitations For Lab Experiments

The main advantage of using 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride in laboratory experiments is its versatility. It can be used in a wide range of reactions, and it is readily available from commercial suppliers. However, 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride is a highly reactive compound that requires careful handling and storage. It is also sensitive to moisture and air, which can affect its reactivity.

Future Directions

There are several future directions for research on 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride. One area of interest is the development of new synthetic methods that use 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride as a reagent. Another area of research is the use of 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride in the synthesis of biologically active compounds, such as antibiotics and anticancer agents. Additionally, there is potential for the use of 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride in the development of new materials, such as polymers and coatings.

Conclusion:

In conclusion, 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride (9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride) is a versatile reagent that is widely used in scientific research. Its unique properties make it a valuable tool for chemists, and its potential applications in various fields of research make it an area of interest for future studies. While there are limitations to its use, careful handling and storage can ensure its effectiveness in laboratory experiments.

Scientific Research Applications

9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride is used as a reagent in organic synthesis, particularly in the preparation of cyclic anhydrides and lactones. It is also used as a catalyst in the synthesis of peptides and other biologically active compounds. 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride is a versatile reagent that can be used in a wide range of reactions, making it a valuable tool for chemists.

properties

CAS RN |

1625-83-8 |

|---|---|

Product Name |

9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride |

Molecular Formula |

C18H10O3 |

Molecular Weight |

274.3 g/mol |

IUPAC Name |

17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13,15(19)-heptaene-16,18-dione |

InChI |

InChI=1S/C18H10O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-14H |

InChI Key |

QJHKAOSKFASRQJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)OC5=O |

Canonical SMILES |

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)OC5=O |

Other CAS RN |

1625-83-8 |

synonyms |

9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)

![3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid](/img/structure/B158477.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B158484.png)

![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)